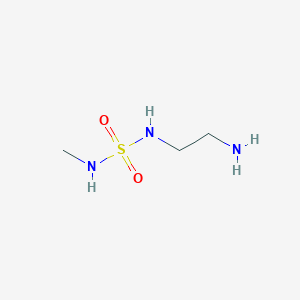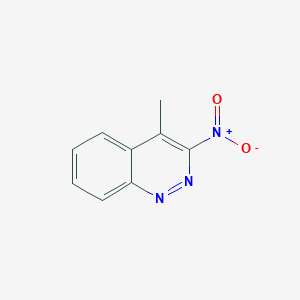
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide" is a derivative of thiadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer activities. The compound is structurally related to various thiadiazole derivatives that have been synthesized and studied for their biological activities, such as anticancer, antifungal, and insecticidal properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves an amidation reaction, which is a common method for creating amide bonds. For instance, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized using EDC and HOBt in acetonitrile solvent at room temperature . This method is likely similar to the synthesis of the compound , although specific details for its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic methods such as 1H NMR, IR, and MS. These techniques provide information about the chemical environment of the atoms within the molecule and the molecular geometry. For example, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions that contribute to the stability of the 3-D arrays in the crystalline form .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The data provided does not detail specific reactions for "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide," but it can be inferred that similar compounds have been used in cyclocondensation reactions and have shown the ability to interact with biological molecules such as DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as melting points and acidity constants (pKa), can be determined experimentally. These properties are crucial for understanding the compound's stability, solubility, and biological activity. For instance, the pKa values of some N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopic studies, which is essential for predicting the compound's behavior in different pH environments .
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors and Anticancer Activity
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) Analogs : N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, an analog of BPTES, was found to inhibit kidney-type glutaminase (GLS) and demonstrated potential as a therapeutic agent in cancer treatment (Shukla et al., 2012).
Insecticidal Properties
- Insecticidal Assessment against Cotton Leafworm : The compound was used as a precursor for the synthesis of various heterocycles with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial and Antifungal Agents
- Novel Thiazole Derivatives : A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed promising antimicrobial and antifungal activities (Baviskar et al., 2013).
Antioxidant and Antitumor Studies
- Antioxidant and Antitumor Evaluation : N-substituted-2-amino-1,3,4-thiadiazoles, synthesized using 2-amino-1,3,4-thiadiazole, exhibited significant antioxidant and antitumor activities, highlighting the potential for therapeutic applications (Hamama et al., 2013).
Coordination Complexes and Antioxidant Activity
- Pyrazole-Acetamide Derivatives in Coordination Complexes : Pyrazole-acetamide derivatives were used to synthesize coordination complexes, which exhibited significant antioxidant activity (Chkirate et al., 2019).
Cytotoxicity and Apoptotic Capacity in Tumor Cell Lines
- Alkaloids Isolated from Tropaeolum Tuberosum : The compound demonstrated cytotoxicity and apoptotic capacity in various human cancer cell lines, providing insights into its potential as an anticancer agent (Ticona et al., 2020).
Mecanismo De Acción
“N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is capable of inhibiting the activity of SHP2 phosphatase . SHP2 phosphatase is a positive regulator of cellular signaling leading to proliferation, differentiation, and survival . Therefore, inhibition of SHP2 phosphatase can potentially disrupt these cellular processes, which is why compounds like “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” are being explored for their therapeutic potential .
Direcciones Futuras
The future directions for “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” and similar compounds lie in their potential therapeutic applications. As they can inhibit the activity of SHP2 phosphatase, a protein associated with oncogenesis, they are being explored for the treatment of various diseases, such as Noonan Syndrome, Leopard Syndrome, juvenile myelocytic leukemias, neuroblastoma, melanoma, acute myeloid leukemia and cancers of the breast, lung and colon .
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-17-18-15(21-11)16-14(20)13(19-9-5-6-10-19)12-7-3-2-4-8-12/h2-10,13H,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDLGUCKJMVLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)


![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)


![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)

